molecular formula C13H10BNO2S B13976681 4-(Benzo[d]thiazol-2-yl)phenylboronic acid

4-(Benzo[d]thiazol-2-yl)phenylboronic acid

Cat. No.: B13976681
M. Wt: 255.1 g/mol
InChI Key: IUTDVGSJRKTQPM-UHFFFAOYSA-N
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Description

B-[4-(2-benzothiazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-(2-benzothiazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 80-120°C

Industrial Production Methods

Industrial production of B-[4-(2-benzothiazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

B-[4-(2-benzothiazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).

Major Products

    Phenols: Formed through oxidation reactions.

    Borane or Boronate Esters: Resulting from reduction reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

B-[4-(2-benzothiazolyl)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of B-[4-(2-benzothiazolyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The benzothiazole moiety contributes to the compound’s electronic properties, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[4-(2-benzothiazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and benzothiazole functionalities. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to simpler boronic acids or benzothiazoles.

Properties

Molecular Formula

C13H10BNO2S

Molecular Weight

255.1 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C13H10BNO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H

InChI Key

IUTDVGSJRKTQPM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)(O)O

Origin of Product

United States

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